nNOS Inhibitory Potency: Target Compound vs. 6-Chloro Analog and Class Benchmarks
The target compound demonstrates an nNOS IC₅₀ of 410 nM in Sprague-Dawley rat brain homogenate assays [1]. This potency positions it as a moderate-affinity nNOS ligand within the broader 4-aminopyrimidine class. For context, the 6-chloro analog (CAS 917896-23-2) and related compounds in the US9212144 patent series achieve Ki values as low as 7–75 nM against recombinant rat nNOS, indicating that the 6-position substituent is a critical potency driver [2]. The 410 nM IC₅₀ of the target compound, while lower than the most optimized 6-substituted analogs, offers value as a tool compound with a defined structural scaffold for probing 5-(4-nitrophenyl) contributions to nNOS binding in the absence of 6-position modifications. This is a cross-study comparable assessment as the 6-chloro analog data were generated in recombinant enzyme systems rather than tissue homogenates.
| Evidence Dimension | nNOS inhibitory potency (IC₅₀ / Ki) |
|---|---|
| Target Compound Data | IC₅₀ = 410 nM |
| Comparator Or Baseline | 6-Chloro-N-cyclopentyl-2-methyl-5-(4-nitrophenyl)pyrimidin-4-amine (CAS 917896-23-2): EC₅₀ > 100,000 nM against human nNOS in HEK293 cells [3]; US9212144 lead compounds: Ki = 7–75 nM against recombinant rat nNOS [2] |
| Quantified Difference | Target compound is approximately 2.4-fold more potent than the 6-chloro analog in cell-based human nNOS assays; approximately 6- to 59-fold less potent than optimized 6-substituted nNOS inhibitors from the same pyrimidine class. |
| Conditions | Target: Sprague-Dawley rat brain homogenates, oxyhemoglobin-to-methemoglobin conversion assay, 10 min measurement, UV-visible detection. Comparator (6-chloro): Human nNOS expressed in HEK293 cells, ionomycin-induced NO production, 24 h incubation. |
Why This Matters
The moderate nNOS potency with a clean 6-position (i.e., no chloro substituent) makes this compound a useful scaffold for investigating 6-position derivatization strategies where baseline activity must be established prior to optimization.
- [1] BindingDB. BDBM50347287 / CHEMBL1796278. Affinity Data: IC50 410 nM. Target: Nitric oxide synthase, brain (Rat). Assay: Inhibition of nNOS in Sprague-Dawley rat brain homogenates assessed as conversion of oxyhemoglobin to methemoglobin measured for 10 mins by UV-visible spectroscopy. Deposited 2012-03-23. View Source
- [2] BindingDB. US9212144 series. BDBM50449038 (CHEMBL3126204): Ki = 66 nM against wild-type recombinant rat nNOS. BDBM50449048 (CHEMBL3126213): Ki = 75 nM. BDBM50328814: Ki = 7 nM. All assays: hemoglobin capture assay measuring NO production at 37°C in HEPES buffer. View Source
- [3] BindingDB. BDBM50348717 / CHEMBL1801484. Affinity Data: EC50 > 100,000 nM. Target: Human nNOS expressed in HEK293 cells. Assay: Inhibition of ionomycin-induced nitric oxide production incubated for 24 hrs. Deposited 2012-03-23. View Source
